molecular formula C18H15FN4O2S B2683255 N-(2-carbamoylphenyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286719-69-4

N-(2-carbamoylphenyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2683255
CAS RN: 1286719-69-4
M. Wt: 370.4
InChI Key: QNPYUDFBHNEDPE-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug development. This compound is a member of the azetidine class of compounds and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis of Novel Derivatives for Antimicrobial Applications : Compounds with benzothiazole moieties have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Some derivatives have shown promising antimicrobial properties, indicating the potential of structurally related compounds in developing new antimicrobial agents (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).

Antitumor Activity

  • Development of Compounds for Antitumor Screening : Research into thiazolo and pyrimidine derivatives has identified compounds with significant in vitro antitumor activity against human tumor cell lines. This demonstrates the potential use of related structures in cancer research and therapy development (Lilianna Becan, Edwin Wagner, 2008).

Anti-inflammatory and Antinociceptive Activity

  • Evaluation for Anti-inflammatory and Antinociceptive Properties : Derivatives incorporating azetidine and fluorobenzyl groups have been assessed for their anti-inflammatory and antinociceptive activities, revealing compounds with significant effects. This indicates potential applications in developing treatments for inflammation and pain management (O. Alam, S. Khan, N. Siddiqui, W. Ahsan, 2010).

Drug Discovery and Development

  • Discovery of S1P1 Agonists with Minimal Activity at S1P3 : A specific compound, closely related in structure to the query compound, was identified as a potent S1P1 agonist with minimal activity at S1P3, highlighting the importance of structural nuances in drug discovery and the potential of such compounds in therapeutic applications (B. Lanman et al., 2011).

properties

IUPAC Name

N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c19-12-5-3-7-14-15(12)22-18(26-14)23-8-10(9-23)17(25)21-13-6-2-1-4-11(13)16(20)24/h1-7,10H,8-9H2,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPYUDFBHNEDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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